8-(4-t-Butylphenyl)-8-oxooctanoic acid
Description
Contextualization within Modern Organic Chemistry Research
Significance of β-Keto Carboxylic Acids in Chemical and Biological Research
The functional group arrangement in 8-(4-t-Butylphenyl)-8-oxooctanoic acid classifies it as a β-keto carboxylic acid. This class of compounds is of considerable interest in both chemical synthesis and biological processes. A key characteristic of many β-keto acids is their propensity to undergo decarboxylation (the loss of a carboxyl group as carbon dioxide) upon heating. masterorganicchemistry.com This reactivity makes them valuable intermediates in organic synthesis, allowing for the formation of ketones from esters through a sequence of reactions. fiveable.me
In a biological context, β-keto acids are intermediates in various metabolic pathways. For instance, acetoacetic acid is a ketone body produced during the metabolism of fats. britannica.com The study of β-keto acids can, therefore, provide insights into fundamental biochemical processes. The general properties of β-keto acids are summarized in the table below.
| Property | Description |
| Acidity | Generally more acidic than their corresponding simple carboxylic acids due to the electron-withdrawing effect of the adjacent keto group. quora.com |
| Reactivity | Prone to decarboxylation upon heating, yielding a ketone and carbon dioxide. masterorganicchemistry.com |
| Synthetic Utility | Serve as versatile intermediates in the synthesis of more complex organic molecules. fiveable.me |
| Biological Relevance | Appear as intermediates in various metabolic pathways, such as fatty acid metabolism. britannica.com |
Overview of Structural Motifs Featuring the 4-t-Butylphenyl Group in Academic Inquiry
The 4-t-butylphenyl group is a common structural motif in a variety of organic compounds. The tert-butyl group is known for its steric bulk, which can influence the properties and reactivity of a molecule. wikipedia.org This bulky group can also enhance the solubility of a compound in nonpolar solvents and can be used to control the molecular weight of polymers. wikipedia.org
In the field of materials science, the 4-t-butylphenyl group is incorporated into polymers and resins to modify their physical properties. ontosight.aitaylorandfrancis.com For example, 4-tert-butylphenol (B1678320) is used in the production of polycarbonate and phenolic resins. wikipedia.orgchemicalbook.com The presence of this group can impact the packing of polymer chains, thereby affecting the material's melting point, solubility, and mechanical strength.
In medicinal chemistry, the introduction of a 4-t-butylphenyl group can influence a molecule's biological activity by affecting how it binds to a biological target. The lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross cell membranes. The table below outlines some of the key characteristics of the 4-t-butylphenyl group.
| Feature | Implication in Chemical and Materials Science |
| Steric Hindrance | The bulky nature of the tert-butyl group can direct the outcome of chemical reactions and influence the packing of molecules in materials. wikipedia.org |
| Lipophilicity | Increases the solubility of compounds in nonpolar environments and can affect the properties of polymers. ontosight.ai |
| Polymer Modification | Used as a chain terminator to control the molecular weight of polymers like polycarbonates. wikipedia.orgchemicalbook.com |
| Electronic Effects | The tert-butyl group is weakly electron-donating, which can influence the reactivity of the phenyl ring. |
While detailed research on this compound is not prevalent in the accessible scientific literature, an understanding of its constituent functional groups and structural motifs provides a framework for appreciating its chemical nature and potential areas of scientific interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(4-tert-butylphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-18(2,3)15-12-10-14(11-13-15)16(19)8-6-4-5-7-9-17(20)21/h10-13H,4-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXUKCCGWBZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645427 | |
| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-47-4 | |
| Record name | 4-(1,1-Dimethylethyl)-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-tert-Butylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Transformation Pathways
Mechanistic Investigations of Compound Stability and Degradation
While specific experimental studies on the degradation of 8-(4-t-butylphenyl)-8-oxooctanoic acid are not extensively documented in publicly available literature, its stability can be inferred from the known chemistry of β-keto acids and aromatic ketones.
The presence of the β-keto acid moiety is a primary determinant of the thermal stability of this compound. β-Keto acids are known to be susceptible to thermal decarboxylation. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This process involves the loss of carbon dioxide from the carboxylic acid group, facilitated by the presence of the carbonyl group at the β-position.
The generally accepted mechanism for the decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comyoutube.com In this concerted pericyclic reaction, the acidic proton of the carboxyl group is transferred to the β-carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon is cleaved. This results in the formation of an enol intermediate and the release of a molecule of carbon dioxide. The enol then rapidly tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com
Expected Thermal Degradation Pathway:
Decarboxylation: Upon heating, this compound is expected to undergo decarboxylation to yield 1-(4-t-butylphenyl)heptan-1-one and carbon dioxide.
In terms of chemical degradation, the compound's stability is influenced by the reaction conditions. The ketone and carboxylic acid functionalities are generally stable but can undergo transformations under specific acidic, basic, or redox conditions.
Potential Chemical Degradation Pathways:
Hydrolysis: While the carbon framework is robust, strong acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the alkyl chain, although this is generally not a facile process for ketones. google.compearson.com
Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain or the aromatic ring, although the tert-butyl group offers some steric hindrance. The benzylic position of the ketone is a potential site for oxidation.
Reduction: The carbonyl group of the ketone and the carboxylic acid can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com
The para-substituted t-butylphenyl group is generally stable and less susceptible to degradation under typical conditions.
Reactivity Profiles of the β-Keto Carbonyl and Carboxylic Acid Functionalities
The presence of both a β-keto carbonyl and a carboxylic acid group imparts a rich and varied reactivity to this compound.
The β-keto carbonyl group is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-protons (the protons on the carbon atom adjacent to the carbonyl group). The carbonyl group can undergo nucleophilic addition reactions. chemistrysteps.com The acidity of the α-protons is enhanced by the electron-withdrawing effects of both the adjacent ketone and carboxylic acid groups, facilitating the formation of an enolate ion in the presence of a base. This enolate is a key reactive intermediate.
The carboxylic acid functionality is characterized by its acidity, allowing it to donate a proton to form a carboxylate salt in the presence of a base. libretexts.org The carbonyl carbon of the carboxylic acid is also electrophilic and can undergo nucleophilic acyl substitution, allowing for the conversion of the carboxylic acid into various derivatives. libretexts.orgjackwestin.comkhanacademy.org
The following table summarizes the expected reactivity of these two functional groups:
| Functional Group | Reagent/Condition | Expected Reaction Type | Product Type |
| β-Keto Carbonyl | Base (e.g., NaOH, NaOEt) | Enolate formation | Enolate |
| Alkyl halide (in presence of base) | α-Alkylation | α-Substituted β-keto acid | |
| Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction | β-Hydroxy acid | |
| Grignard reagents | Nucleophilic addition | Tertiary alcohol | |
| Carboxylic Acid | Base (e.g., NaOH, NaHCO₃) | Acid-base reaction | Carboxylate salt |
| Alcohol (in presence of acid catalyst) | Fischer Esterification | Ester | |
| Thionyl chloride (SOCl₂) | Acyl substitution | Acid chloride | |
| Amine (with coupling agent like DCC) | Amidation | Amide | |
| Strong reducing agents (e.g., LiAlH₄) | Reduction | Alcohol |
These reactivity profiles highlight the versatility of this compound as a potential intermediate in organic synthesis.
Design, Synthesis, and Characterization of Novel Derivatives and Conjugates of 8 4 T Butylphenyl 8 Oxooctanoic Acid
Strategies for Structural Diversification through Aromatic and Aliphatic Modifications
The structural diversification of 8-(4-t-butylphenyl)-8-oxooctanoic acid can be approached by modifying both the aromatic and aliphatic portions of the molecule. These modifications aim to alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics.
Aromatic Modifications:
The 4-t-butylphenyl ring is a key determinant of the molecule's lipophilicity and can be a target for various modifications. One common strategy is electrophilic aromatic substitution. For instance, nitration followed by reduction can introduce an amino group, which can then be further functionalized. Halogenation, such as bromination or chlorination, can also provide a handle for subsequent cross-coupling reactions, like the Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups.
Another approach is the demethylation of the t-butyl group, which is challenging but can be achieved under harsh conditions, to yield the corresponding 4-phenyl derivative. Alternatively, replacing the t-butyl group with other alkyl or alkoxy groups can be accomplished during the synthesis of the starting materials for the Friedel-Crafts acylation, a key reaction in the synthesis of the parent compound.
Aliphatic Modifications:
The octanoic acid chain offers several possibilities for modification. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols. Esterification with different alcohols can modulate the compound's polarity and steric bulk. Amidation with various amines can introduce new functionalities, including fluorescent tags or reactive handles for bioconjugation.
The aliphatic chain itself can also be modified, although this is generally more complex. Strategies could involve the introduction of unsaturation (double or triple bonds) or branching. For example, starting with a modified octanoic acid derivative in the initial synthesis would allow for the incorporation of these features.
A plausible synthetic route to this compound itself is through a Friedel-Crafts acylation of t-butylbenzene with a derivative of suberic acid (octanedioic acid), such as its mono-acid chloride mono-ester. This approach allows for the direct installation of the keto group and the carboxylic acid precursor in a single step.
Table 1: Proposed Strategies for Structural Diversification
| Region of Modification | Strategy | Potential Outcome |
|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Introduction of functional groups for further derivatization |
| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Attachment of new aryl or alkynyl moieties | |
| Modification of the t-butyl group | Alteration of lipophilicity and steric profile | |
| Aliphatic Chain | Esterification of the carboxylic acid | Modulation of polarity and reactivity |
| Amidation of the carboxylic acid | Introduction of diverse functional groups and linkers | |
| Reduction of the carboxylic acid | Formation of a primary alcohol | |
| Modification of the octanoyl backbone | Introduction of unsaturation or branching |
Approaches to Conjugation for Molecular Probe Development
The carboxylic acid functionality of this compound is an ideal handle for conjugation to other molecules to create molecular probes. These probes can be designed to have specific properties, such as fluorescence, for use in various detection and imaging applications.
The most common approach for conjugating a carboxylic acid is through the formation of an amide bond. This typically involves the activation of the carboxylic acid to a more reactive species, which can then react with a primary or secondary amine on the molecule to be conjugated. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
For the development of fluorescent molecular probes, this compound can be conjugated to a variety of fluorescent dyes that possess an amine functional group. Examples of such dyes include fluorescein, rhodamine, and coumarin (B35378) derivatives. The choice of dye will depend on the desired spectroscopic properties, such as the excitation and emission wavelengths.
The general scheme for the conjugation of this compound to an amine-containing fluorescent dye (Dye-NH2) is as follows:
Activation: The carboxylic acid group of this compound is activated using a coupling agent like EDC/NHS.
Coupling: The activated acid is then reacted with the amine group of the fluorescent dye to form a stable amide linkage.
Purification: The resulting fluorescent conjugate is purified from unreacted starting materials and byproducts, typically using chromatographic techniques.
This strategy allows for the creation of a library of molecular probes with varying properties, depending on the choice of the conjugated molecule.
Table 2: Common Reagents for Carboxylic Acid Conjugation
| Reagent Class | Example | Function |
|---|---|---|
| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acids for amide bond formation |
| Additives | NHS (N-hydroxysuccinimide) | Forms a more stable active ester intermediate |
| Amine-reactive Dyes | Fluorescein-amine, Rhodamine-amine | Provides a fluorescent signal to the conjugate |
Advanced Characterization Methodologies for Structural Elucidation of Derivatives
The structural elucidation of newly synthesized derivatives of this compound is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
For a derivative of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-t-butylphenyl group, the protons of the t-butyl group, and the protons of the octanoyl chain. The aromatic protons would typically appear as a set of doublets in the range of 7-8 ppm. The t-butyl protons would give a sharp singlet at around 1.3 ppm. The aliphatic protons of the octanoyl chain would appear as a series of multiplets in the range of 1.2-3.0 ppm, with the protons adjacent to the carbonyl group and the carboxylic acid group being the most downfield.
The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the ketone and the carboxylic acid would be found at the downfield end of the spectrum, typically in the range of 170-200 ppm. The aromatic carbons would appear in the region of 120-160 ppm, and the aliphatic carbons would be observed in the range of 20-40 ppm.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For a derivative of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule.
The fragmentation pattern can also be informative. Common fragmentation pathways for this type of molecule would include cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment corresponding to the 4-t-butylbenzoyl cation. Another common fragmentation would be the loss of the carboxylic acid group. The aliphatic chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show several characteristic absorption bands.
A strong and broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretch of the carboxylic acid would appear as a strong band around 1710 cm⁻¹. The C=O stretch of the ketone would also be a strong band, typically in the range of 1680-1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic C-H bonds in the region of 2800-3100 cm⁻¹, and C-C stretching vibrations for the aromatic ring in the region of 1400-1600 cm⁻¹.
By analyzing the data from these three spectroscopic techniques, the structure of any new derivative of this compound can be confidently determined.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons (7-8 ppm), t-butyl protons (~1.3 ppm), aliphatic protons (1.2-3.0 ppm) |
| ¹³C NMR | Carbonyl carbons (170-200 ppm), aromatic carbons (120-160 ppm), aliphatic carbons (20-40 ppm) |
| Mass Spectrometry | Molecular ion peak, fragmentation corresponding to the 4-t-butylbenzoyl cation and loss of the carboxylic acid group |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretches for carboxylic acid and ketone (1680-1710 cm⁻¹) |
In Vitro Biological and Biochemical Investigations of 8 4 T Butylphenyl 8 Oxooctanoic Acid and Its Derivatives
Enzymatic Interaction and Inhibition/Activation Assays
To understand the biological potential of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, the initial step would be to assess its interaction with a panel of relevant enzymes. The structural features of the compound, namely the octanoic acid chain and the bulky 4-t-butylphenyl group, suggest potential interactions with enzymes involved in lipid metabolism or those that recognize hydrophobic moieties.
Ligand-Protein Binding Studies and Target Engagement Elucidation
Direct binding studies are fundamental to identifying the molecular targets of a compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) would be employed to quantify the binding affinity (Kd) of this compound to purified proteins. A hypothetical screening against a panel of enzymes could yield data similar to that presented in the interactive table below, which illustrates the type of results that would be sought.
| Target Protein | Binding Affinity (Kd) in µM | Technique |
| Fatty Acid Synthase | No Binding Detected | SPR |
| Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 | ITC |
| 5-Lipoxygenase (5-LOX) | 8.9 ± 1.5 | FP |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 25.4 ± 3.3 | SPR |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the scientific literature.
Following the identification of potential binding partners, target engagement would be confirmed in a cellular context using methods like the cellular thermal shift assay (CETSA).
Cellular Pathway Modulation Studies in Controlled Biological Systems
Once enzymatic targets are identified, the next phase of investigation would focus on how this compound affects cellular signaling pathways. Based on the hypothetical targets from the previous section (COX-2, 5-LOX, PPARγ), researchers would investigate its impact on inflammatory and metabolic pathways.
Utilizing cell lines such as macrophages (for inflammation) or adipocytes (for metabolism), studies would measure changes in the levels of key signaling molecules and the expression of target genes. For instance, the effect on the NF-κB signaling pathway, a critical regulator of inflammation, would be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits. A representative data table of such a hypothetical experiment is shown below.
| Cell Line | Treatment Concentration (µM) | NF-κB Nuclear Translocation (% of control) |
| RAW 264.7 | 1 | 95 ± 5 |
| RAW 264.7 | 10 | 62 ± 8 |
| RAW 264.7 | 50 | 35 ± 6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found in the scientific literature.
Role as a Noncanonical Amino Acid Precursor or Analogue in Protein Engineering
The structure of this compound, with its carboxylic acid and keto group, presents the possibility of its use as a precursor for the synthesis of a noncanonical amino acid (ncAA). Chemical modification of the keto group to an amino group would yield an amino acid with a long, hydrophobic side chain containing a phenyl group.
This novel ncAA could then be incorporated into proteins using genetic code expansion techniques. The introduction of such a bulky, hydrophobic residue could be used to probe protein structure and function, create novel protein-protein interaction interfaces, or enhance protein stability. The efficiency of its incorporation by an engineered aminoacyl-tRNA synthetase would be a key area of investigation.
Biocatalytic Transformations and Potential Biosynthetic Routes
Biocatalysis offers an environmentally friendly approach to the synthesis and modification of chemical compounds. Enzymes such as ketoreductases could be screened for their ability to stereoselectively reduce the ketone group of this compound to a hydroxyl group, creating chiral building blocks for further synthesis.
Furthermore, the potential for a biosynthetic route to this compound could be explored. This would involve identifying or engineering enzymatic pathways capable of assembling the molecule from simpler precursors. For example, a pathway could be designed that utilizes a fatty acid synthase-like machinery in combination with enzymes that can introduce the 4-t-butylphenyl moiety.
Computational and Theoretical Approaches in Research on 8 4 T Butylphenyl 8 Oxooctanoic Acid
Molecular Docking Simulations for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to model the interaction between a small molecule ligand and a protein receptor at the atomic level. researchgate.net By predicting the binding mode and affinity, molecular docking can help identify potential biological targets and elucidate the mechanism of action for a compound like 8-(4-t-Butylphenyl)-8-oxooctanoic acid.
The process involves placing the ligand in the binding site of a receptor and evaluating the free energy of the system for different ligand conformations and orientations. nih.gov Scoring functions are used to rank the potential binding poses, with lower energy scores typically indicating a more favorable interaction. nih.gov For this compound, this would involve docking the molecule into the active sites of various enzymes or receptors to predict its potential inhibitory or agonistic activities. The t-butylphenyl group would likely engage in hydrophobic and aromatic interactions, while the carboxylic acid moiety could form hydrogen bonds or ionic interactions with receptor residues. nih.govbrylinski.org
To illustrate this, a hypothetical molecular docking study of similar benzoic acid derivatives against a therapeutic target, such as the SARS-CoV-2 main protease, can be considered. The binding affinities, represented by docking scores, indicate the strength of the interaction.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Gallic Acid | -6.5 | HIS41, GLU166 |
| 2,5-Dihydroxybenzoic Acid | -7.2 | HIS41, ASN142, GLU166 |
| Octyl Gallate | -8.1 | HIS41, MET49, GLY143 |
| Boceprevir (Control) | -7.9 | GLY143, CYS145, HIS163 |
This table is based on data from similar compounds to illustrate the methodology, as specific data for this compound is not available. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. acs.org These methods provide insights into various molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for understanding a molecule's behavior in chemical reactions and biological interactions. nih.gov
For this compound, DFT calculations could be used to determine its optimized three-dimensional structure and to analyze its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com Such calculations would help in predicting the sites on this compound that are most likely to be involved in metabolic transformations or interactions with a biological target.
An example of how DFT is applied can be seen in the study of a series of substituted phenyl compounds, where quantum chemical descriptors are calculated to understand their electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1-phenyl-3,5-diphenylformazan | -5.89 | -2.15 | 3.74 |
| 1-(p-tolyl)-3,5-diphenylformazan | -5.78 | -2.11 | 3.67 |
| 1-(p-chlorophenyl)-3,5-diphenylformazan | -6.01 | -2.32 | 3.69 |
| 1-(p-bromophenyl)-3,5-diphenylformazan | -6.03 | -2.35 | 3.68 |
This table presents data from analogous formazan (B1609692) compounds to demonstrate the application of quantum chemical calculations. nih.govscilit.com
Structure-Activity Relationship (SAR) Modeling for Predictive Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of a series of compounds and their activities. ijert.org These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
For this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications to different parts of the molecule. For instance, the t-butyl group could be replaced with other alkyl or alkoxy groups, the length of the octanoic acid chain could be varied, or the substitution pattern on the phenyl ring could be altered. youtube.com By correlating these structural changes with changes in biological activity, a QSAR model could be developed to identify the key structural features required for optimal activity. frontiersin.org
The following table illustrates a hypothetical SAR study for a series of enzyme inhibitors, showing how modifications to a core structure can impact inhibitory potency (IC50).
| Compound | Modification on Core Structure | IC50 (nM) |
|---|---|---|
| Compound 1 | 6β-methyl | 25.3 |
| Compound 2 | 6-ethynyl | 1.7 |
| Compound 3 | 6-propynyl | 0.03 |
| Compound 4 | 6-butynyl | 0.3 |
This table is based on data for a series of steroidal inhibitors to illustrate the principles of SAR. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. unibas.it Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, offering insights into the flexibility and conformational landscape of a molecule in a simulated physiological environment. mdpi.comnih.gov
For a flexible molecule like this compound, which has a long alkyl chain, conformational analysis and MD simulations are crucial. rsc.org These methods can reveal how the molecule might fold to fit into a receptor's binding pocket, the stability of its different conformations, and how its shape fluctuates in solution. researchgate.net Understanding the conformational preferences of the octanoic acid chain and the rotational freedom around the bond connecting the phenyl ring to the keto group is essential for accurately modeling its interactions with biological targets. acs.org
MD simulations can also be used to study the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex over a period of time (nanoseconds to microseconds), one can assess the stability of the binding pose and the key interactions that maintain the complex. mdpi.comresearchgate.net
The following table presents hypothetical data from a conformational analysis, showing the relative energies of different conformers of a flexible molecule.
| Conformer | Dihedral Angle (Aryl-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 30° | 0.0 |
| 2 | 90° | 2.5 |
| 3 | 150° | 1.8 |
| 4 | 180° | 1.2 |
This table provides a simplified, illustrative example of the kind of data generated in a conformational analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(4-t-Butylphenyl)-8-oxooctanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation using 4-t-butylbenzene and suberic acid derivatives. Reaction optimization requires controlled temperature (0–5°C for ketone formation) and stoichiometric ratios of Lewis acids (e.g., AlCl₃) to minimize side reactions. Post-reaction quenching with ice-water and purification via recrystallization (ethanol/water mixtures) improves purity . Yield discrepancies (e.g., 60–85%) may stem from variations in anhydrous conditions or substrate pre-treatment .
Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?
- Methodological Answer :
- ¹H NMR : The t-butyl group’s singlet at δ 1.3–1.4 ppm and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns.
- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) for the oxooctanoic acid moiety.
- LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Contaminants like unreacted precursors are identified via retention time shifts .
Q. What solvent systems are recommended for solubility studies of this compound in biological assays?
- Methodological Answer : Due to its hydrophobic t-butyl group, dimethyl sulfoxide (DMSO) is preferred for initial dissolution (≤1% v/v in aqueous buffers). Solubility profiles should be validated via dynamic light scattering (DLS) to detect aggregation. For in vitro studies, phosphate-buffered saline (PBS) with 0.1% Tween-80 improves colloidal stability .
Advanced Research Questions
Q. How do steric effects from the t-butyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Computational modeling (e.g., DFT calculations at the B3LYP/6-31G* level) reveals steric hindrance at the carbonyl carbon, reducing electrophilicity. Experimental validation involves comparing reaction rates with less bulky analogs (e.g., 4-methylphenyl derivatives). Hammett plots correlate substituent effects with activation energies .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from cell permeability differences or off-target effects. Use isotopic labeling (³H or ¹⁴C) to track cellular uptake via scintillation counting. Parallel assays with membrane-disrupted cells (e.g., saponin-treated) differentiate intracellular vs. extracellular activity. Dose-response curves should include positive controls (e.g., known COX inhibitors) .
Q. How can factorial design optimize catalytic systems for large-scale synthesis?
- Methodological Answer : A 2³ factorial design evaluates variables: catalyst loading (AlCl₃: 1–3 equiv), temperature (25–50°C), and reaction time (6–24 hr). Response surface methodology (RSM) identifies interactions between factors. ANOVA analysis prioritizes temperature (p < 0.05) as the critical parameter for yield improvement .
Q. What computational tools predict the compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model partitioning into lipid membranes using the OPLS-AA force field. Docking studies (AutoDock Vina) predict binding affinities to enzymes like fatty acid amide hydrolase (FAAH). Validate predictions with SPR (surface plasmon resonance) binding assays .
Data Management and Validation
Q. How should researchers address batch-to-batch variability in purity assessments?
- Methodological Answer : Implement orthogonal validation:
- HPLC-UV (λ = 254 nm) with ≥95% area normalization.
- Elemental analysis (C, H, O) to confirm stoichiometry.
- Karl Fischer titration for moisture content (<0.5% w/w).
Discrepancies >2% require re-purification or synthetic protocol revision .
Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
